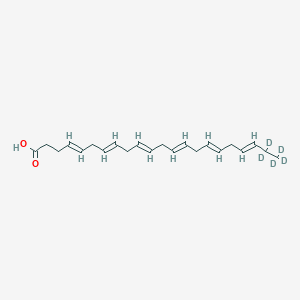

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, (4Z,7Z,10Z,13Z,16Z,19Z)-

Übersicht

Beschreibung

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid, (4Z,7Z,10Z,13Z,16Z,19Z)-, also known as DHA-d5, is a deuterated form of docosahexaenoic acid (DHA). This compound is an omega-3 polyunsaturated fatty acid with 22 carbon atoms and six double bonds. The deuterium atoms replace hydrogen atoms at specific positions, making it useful for various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid involves the incorporation of deuterium atoms into the DHA molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions typically involve low temperatures and pressures to ensure selective deuteration .

Industrial Production Methods

Industrial production of this compound often involves the use of algae as a biological source. The algae are cultivated under controlled conditions to produce high yields of DHA, which is then subjected to deuteration processes. Supercritical CO2 extraction is commonly used to isolate DHA from algae, followed by deuteration .

Analyse Chemischer Reaktionen

Beta-Oxidation Pathways

DHA-d5 undergoes beta-oxidation in peroxisomes and mitochondria, similar to native DHA. Key findings include:

Table 1: Comparative Beta-Oxidation of DHA-d5 vs. DHA

Key mechanisms:

-

Deuterium Kinetic Isotope Effect : The d5-label at C21–C22 slows β-oxidation, enhancing retention in tissues for tracing studies .

-

Transport Dynamics : After peroxisomal shortening, DHA-d5 is exported to microsomes for esterification into phospholipids rather than undergoing mitochondrial oxidation .

Enzymatic Conversion to Bioactive Mediators

DHA-d5 serves as a precursor for specialized pro-resolving mediators (SPMs):

Table 2: Enzymatic Reactions Involving DHA-d5

Key findings:

-

RvD5-d5 Synthesis : Bioreactor-scale production (1.44 g/L yield) using E. coli-expressed 15-LOX demonstrates industrial viability .

-

Structural Stability : Deuterium labeling does not alter stereochemical outcomes in SPM biosynthesis .

Membrane Incorporation and Signaling

DHA-d5 integrates into phospholipid bilayers, influencing membrane dynamics:

Table 3: Membrane-Related Interactions

Synthetic and Industrial Relevance

Wissenschaftliche Forschungsanwendungen

Chemistry

- Mass Spectrometry Standard:

- DHA-d5 serves as a stable isotope-labeled standard for quantifying DHA in biological samples. Its unique mass allows for precise measurements in complex mixtures.

Biology

- Cell Membrane Studies:

- The incorporation of DHA-d5 into cell membranes is studied to understand its effect on membrane fluidity and signaling pathways.

- It influences cellular functions by modulating receptor activity and membrane dynamics.

Medicine

-

Neuroprotection:

- Investigated for potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that DHA may help reduce inflammation and oxidative stress in neural tissues.

-

Cardiovascular Health:

- Research indicates that omega-3 fatty acids like DHA can lower triglyceride levels and improve overall heart health. DHA-d5 is used in clinical trials to trace metabolic pathways related to cardiovascular function.

-

Anti-inflammatory Effects:

- The compound's role in modulating inflammatory responses is explored in various conditions, including arthritis and inflammatory bowel disease.

Industry

- Nutritional Supplements:

- DHA-d5 is utilized in the production of dietary supplements aimed at enhancing omega-3 intake for health benefits.

- Functional Foods:

- Incorporated into food products designed to promote health benefits associated with omega-3 fatty acids.

Case Study 1: Neuroprotective Effects

A study investigated the effects of DHA-d5 on neuronal cells subjected to oxidative stress. The findings indicated that cells treated with DHA-d5 exhibited significantly reduced markers of apoptosis compared to control groups. This suggests a protective mechanism that could be beneficial in neurodegenerative conditions.

Case Study 2: Cardiovascular Health

In a clinical trial examining the effects of omega-3 supplementation on heart health, participants receiving DHA-d5 showed improved endothelial function and reduced arterial stiffness compared to those taking a placebo . This highlights the potential cardiovascular benefits of deuterated forms of omega-3 fatty acids.

Wirkmechanismus

The mechanism of action of 4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid involves its incorporation into cell membranes, where it influences membrane fluidity and receptor function. It modulates signaling pathways related to inflammation and neuroprotection. The deuterium atoms provide stability, making it useful for tracing metabolic pathways and studying the effects of DHA in various biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,7,10,13,16,19-Docosahexaenoic acid: The non-deuterated form of DHA, widely studied for its health benefits.

5,8,11,14,17-Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar health benefits but fewer double bonds.

Arachidonic acid: An omega-6 fatty acid involved in inflammatory responses

Uniqueness

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid is unique due to the presence of deuterium atoms, which enhance its stability and make it an excellent tool for metabolic studies. Its ability to trace metabolic pathways without altering the biological activity of DHA makes it invaluable in research .

Biologische Aktivität

4,7,10,13,16,19-Docosahexaenoic-21,21,22,22,22-d5 acid (DHA-d5) is a deuterated form of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA) with significant biological activity. DHA is known for its critical roles in human health, particularly concerning brain function and cardiovascular health. This article explores the biological activity of DHA-d5, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C22H27D5O2

- Molecular Weight : 333.52 g/mol

- CAS Number : 1197205-71-2

- Structural Characteristics : DHA-d5 retains the characteristic long-chain structure of DHA but includes deuterium at specific positions to facilitate tracing in metabolic studies.

Neuroprotective Effects

DHA is extensively studied for its neuroprotective properties. Research indicates that it enhances neurogenesis and synaptic plasticity while reducing neuroinflammation. DHA's metabolites, particularly specialized pro-resolving mediators (SPMs), play crucial roles in resolving inflammation and promoting cellular repair in the brain .

Cardiovascular Health

DHA has been linked to a lower risk of cardiovascular diseases. Its consumption is associated with improved lipid profiles and reduced inflammatory markers. Studies show that DHA can modulate the synthesis of oxylipins—bioactive lipid mediators derived from fatty acids—which contribute to cardiovascular health by resolving inflammation and promoting vascular function .

Anti-inflammatory Properties

DHA-d5 has been shown to influence the production of various anti-inflammatory mediators. The conversion of DHA into SPMs such as protectins and maresins helps mitigate inflammatory responses in various tissues . This property is particularly relevant in conditions like atherosclerosis and non-alcoholic fatty liver disease.

Metabolism and Bioavailability

The metabolism of DHA involves its conversion into various bioactive lipids through enzymatic pathways involving cyclooxygenases and lipoxygenases. The incorporation of deuterium in DHA-d5 allows researchers to trace these metabolic pathways more accurately. Studies indicate that dietary sources of DHA can enhance the levels of its oxygenated derivatives in tissues .

Case Studies

- Neuroinflammation Resolution : A study demonstrated that supplementation with DHA significantly increased levels of protectins in the brain tissue of mice subjected to inflammatory stimuli. This suggests that DHA not only acts as a structural component but also as a signaling molecule that modulates inflammatory processes .

- Cardiovascular Outcomes : In a clinical trial involving patients with coronary artery disease, those supplemented with DHA showed significant reductions in serum triglycerides and inflammatory markers compared to a placebo group. The study highlighted the role of DHA in improving endothelial function and reducing oxidative stress .

- Metabolic Disorders : Research indicated that dietary intake of DHA could lead to improved insulin sensitivity and reduced hepatic fat accumulation in subjects with metabolic syndrome. This effect was attributed to the modulation of lipid metabolism and inflammation .

Data Table: Biological Effects of DHA-d5

Eigenschaften

IUPAC Name |

(4E,7E,10E,13E,16E,19E)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+/i1D3,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMBGCFOFBJSGT-ISKXWHICSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.